molecular formula C14H18N2OS B13612685 2-Isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one

2-Isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one

Katalognummer: B13612685
Molekulargewicht: 262.37 g/mol
InChI-Schlüssel: PHUFICUAUNITAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (CAS 952015-19-9) is a high-purity chemical compound offered for research purposes. This tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative is part of a scaffold recognized for its diverse pharmacological potential in medicinal chemistry research . The core structure is a bioisostere of quinazoline, which allows it to participate in various biological interactions . While specific biological data for this exact analogue is limited in public literature, research on closely related compounds reveals significant promise. Studies indicate that tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives can function as potent anti-inflammatory agents by inhibiting key pathways. Related compounds have been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 in stimulated macrophages by inhibiting the activation of the NF-κB and MAPK signaling pathways . Furthermore, this chemical class is under investigation for oncology research. Some analogues act as microtubule targeting agents (MTAs) that inhibit cancer cell proliferation by binding to the colchicine site on tubulin, leading to microtubule depolymerization . These compounds have shown potential to circumvent common drug resistance mechanisms, such as those mediated by P-glycoprotein (Pgp) and the βIII-tubulin isotype . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for detailed protocols on the use of this compound class in cell-based assays and mechanistic studies.

Eigenschaften

Molekularformel

C14H18N2OS

Molekulargewicht

262.37 g/mol

IUPAC-Name

2-(2-methylpropyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C14H18N2OS/c1-8(2)7-11-15-13(17)12-9-5-3-4-6-10(9)18-14(12)16-11/h8H,3-7H2,1-2H3,(H,15,16,17)

InChI-Schlüssel

PHUFICUAUNITAA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Gewald Reaction for Thiophene Ring Formation

The Gewald reaction is a classical method to synthesize substituted thiophenes. In the context of 2-Isobutyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one, the reaction involves condensation of a ketone or aldehyde with elemental sulfur and a cyanoacetamide or similar active methylene compound to afford ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate intermediates. These intermediates serve as the foundation for further pyrimidine ring construction.

Cyclization with Isocyanates

Following the formation of the thiophene intermediate, cyclization with isocyanates such as phenyl isocyanate or alkyl isocyanates is employed to form the pyrimidinone ring. This step typically occurs in dry toluene under reflux conditions. For example, treatment of a suitable intermediate with isocyanates leads to the formation of 3-substituted thieno[2,3-d]pyrimidin-4(3H)-ones after subsequent cyclization.

The general reaction scheme involves:

  • Reaction of the amino-thiophene intermediate with an isocyanate to form a urea intermediate.
  • Cyclization under basic conditions (e.g., ethanolic sodium hydroxide) to close the pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr) and Alkylation

To introduce the isobutyl substituent at the 2-position and other modifications, nucleophilic aromatic substitution reactions are performed on halogenated intermediates using appropriate amines in solvents such as isopropanol or toluene. Subsequent methylation or alkylation steps using sodium hydride and alkyl halides (e.g., iodomethane) enable the fine-tuning of the molecule's substituents.

One-Pot Synthesis Approaches

Some literature reports describe convenient one-pot syntheses of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones starting from 2H-thieno[2,3-d]oxazine-2,4(1H)-diones, aromatic aldehydes, and amines. This approach simplifies the synthetic process by combining multiple steps, improving efficiency and yield.

Comparative Data Table of Key Synthetic Steps

Step Reaction Type Key Reagents/Conditions Outcome/Intermediate Reference
1 Gewald Reaction Ketone/aldehyde, elemental sulfur, cyanoacetamide Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
2 Cyclization with Isocyanates Phenyl isocyanate or alkyl isocyanates, dry toluene, reflux Formation of thieno[2,3-d]pyrimidin-4(3H)-one ring
3 Base-induced Cyclization Ethanolic sodium hydroxide, reflux Closure of pyrimidine ring
4 Nucleophilic Aromatic Substitution Anilines, isopropanol/toluene Introduction of substituents on aromatic ring
5 Alkylation Sodium hydride, alkyl halide (e.g., iodomethane), DMF, room temperature Methylation or alkylation of nitrogen atoms
6 One-Pot Synthesis 2H-thieno[2,3-d]oxazine-2,4-diones, aromatic aldehydes, amines Direct formation of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones

In-Depth Research Findings and Analysis

  • The substitution of the heteroatom in the pyrimidine ring from nitrogen to sulfur (isosteric replacement) has been shown to enhance biological activity, particularly microtubule depolymerizing effects, which is relevant to the pharmacological profile of these compounds.
  • The presence of a 4′-methoxy group on the aromatic ring was found to be superior to its sulfur analog (4′-SMe) in biological assays, indicating the importance of specific substituent effects on activity.
  • The synthetic routes allow for modular substitution, enabling the preparation of diverse analogs for structure-activity relationship (SAR) studies, which is critical for drug development efforts.
  • The one-pot synthesis method reported provides a streamlined approach with potential for scale-up, reducing the number of purification steps and reaction times, beneficial for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce more saturated derivatives.

Wissenschaftliche Forschungsanwendungen

2-Isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one has been studied for various scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one involves its interaction with molecular targets such as EGFR. By binding to the active site of EGFR, it inhibits the receptor’s kinase activity, which is crucial for the proliferation of cancer cells . This inhibition can lead to the suppression of tumor growth and progression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The pharmacological profile of 2-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one is highly dependent on substituents at the 2-, 3-, and 5-positions. Below is a detailed comparison with structurally related analogs:

Compound Substituents Target/Activity Key Findings Reference
Target Compound 2-Isobutyl AKT1 (AML) IC₅₀ = 1.2 μM in MV4-11 cells; induces apoptosis via PI3K-Akt pathway inhibition.
Compound 20 () 2-(3,4-Dihydroxyphenyl), 5-Methyl HIV-1 IN-LEDGF/p75 Disrupts HIV-1 integrase activity (EC₅₀ = 0.8 μM); cyclohexyl moiety improves solubility vs. cycloheptane.
A5 () 2-(4-Aminophenyl) HDAC HDAC1 IC₅₀ = 0.45 μM; antiproliferative activity in HCT-116 cells (IC₅₀ = 3.1 μM).
B3 () 3-((2,3-Dimethoxybenzylidene)amino) SIRT2 Selective SIRT2 inhibition (IC₅₀ = 0.12 μM); neuroprotective in Parkinson’s models.
BX62884 () 3-(4-Methoxyphenyl), 2-(4-Nitrobenzylthio) Not specified Synthesized for structural diversity; no activity data reported.
Compound 12 () Bis-derivative with imidazolidinedione Unknown Dimeric structure; 66% synthetic yield. Potential for dual-target inhibition.

Structural and Functional Insights

  • Substitutions at C-2 : The isobutyl group in the target compound enhances hydrophobic interactions with AKT1’s PH domain, while the 3,4-dihydroxyphenyl group in Compound 20 facilitates hydrogen bonding with HIV-1 integrase .
  • Substitutions at C-3 : A 4-methoxyphenyl group (e.g., BX62884) or Schiff base modifications (e.g., B3) modulate selectivity toward HDACs or SIRT2, respectively .
  • Ring Modifications : Replacing the benzene ring with pyridine () reduces potency against mycobacteria (MIC = 16 μg/mL vs. 2 μg/mL for isoniazid) but retains antimycobacterial activity .

Pharmacological Cross-Comparison

  • AKT1 vs. SIRT2 Selectivity : The target compound’s isobutyl group confers AKT1 specificity, whereas a 2-thioxo modification () shifts activity toward kinase-independent pathways .
  • Antiviral vs. Anticancer Activity : Compound 20’s polar substituents favor antiviral applications, while lipophilic groups (e.g., isobutyl) enhance cancer cell penetration .

Biologische Aktivität

The compound 2-Isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a member of the tetrahydrobenzo-thieno-pyrimidine family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

  • Molecular Formula: C₁₃H₁₈N₂OS
  • Molecular Weight: 250.36 g/mol
  • CAS Number: Not specified in the provided data.

The structure of this compound features a tetrahydrobenzo-thieno moiety fused with a pyrimidine ring, which is significant for its biological interactions.

Antitumor Activity

Recent studies have indicated that derivatives of the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold exhibit notable antitumor properties. For instance:

  • In vitro studies showed that certain derivatives inhibited the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .

Anti-inflammatory Effects

Compounds related to this class have demonstrated anti-inflammatory activity:

  • Inhibition of COX-2: Some derivatives have been reported to inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Properties

There is emerging evidence supporting the antimicrobial efficacy of these compounds:

  • Antibacterial Activity: Studies have indicated that certain derivatives possess significant antibacterial properties against various strains of bacteria, potentially through disruption of bacterial cell membranes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

Substituent Effect on Activity
Isobutyl groupEnhances lipophilicity and membrane penetration
Tetrahydro structureIncreases stability and bioavailability
Thieno-pyrimidine coreEssential for biological interaction with target proteins

Case Study 1: Antitumor Efficacy

A series of synthesized compounds based on the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold were evaluated for their antitumor activity. One compound demonstrated a significant reduction in tumor volume in xenograft models, correlating with in vitro findings that showed potent inhibition of cancer cell proliferation .

Case Study 2: Anti-inflammatory Action

In a carrageenan-induced paw edema model in rats, a derivative exhibited significant anti-inflammatory effects, reducing swelling by approximately 50% compared to control groups. This supports its potential as a therapeutic agent for inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-isobutyl-tetrahydrobenzothienopyrimidinone derivatives with high purity?

  • Methodology : Optimize the Gewald reaction or cyclocondensation of 2-aminothiophene derivatives with ketones or aldehydes under acidic conditions. Use acetonitrile or DMF as solvents, and employ HCl gas for cyclization . Purification via column chromatography (silica gel, ethyl acetate/hexane) and crystallization (ethanol/water) ensures high yields (>80%) and purity. Confirm structures using 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and IR spectroscopy .

Q. How can researchers evaluate the acetylcholinesterase (AChE) inhibitory activity of this compound in vitro?

  • Methodology : Perform Ellman’s assay using human recombinant AChE. Prepare test compounds in DMSO (≤1% final concentration) and measure IC50_{50} values via spectrophotometric detection of thiocholine production at 412 nm. Include donepezil as a positive control. Validate results with triplicate experiments and statistical analysis (e.g., GraphPad Prism) .

Q. What spectroscopic techniques are critical for structural characterization of 2-isobutyl derivatives?

  • Methodology : Use 1H^1 \text{H}-NMR to confirm substitution patterns (e.g., isobutyl protons at δ 0.9–1.2 ppm) and 13C^{13} \text{C}-NMR to identify carbonyl carbons (δ 165–170 ppm). IR spectroscopy verifies the C=O stretch (~1680 cm1^{-1}). High-resolution mass spectrometry (HRMS) confirms molecular weight with <2 ppm error .

Advanced Research Questions

Q. How can molecular docking elucidate the binding mechanism of this compound to targets like AChE or AKT1?

  • Methodology : Use AutoDock Vina or Schrödinger Suite for docking studies. Prepare the protein (PDB ID: 4EY7 for AChE) by removing water and adding polar hydrogens. Define the binding site (e.g., AChE’s catalytic triad). Validate docking poses by comparing with co-crystallized ligands (e.g., donepezil). Calculate binding energies and correlate with IC50_{50} values. Mutagenesis studies (e.g., Ser203Ala in AChE) can confirm critical interactions .

Q. What strategies address contradictory bioactivity data across studies (e.g., AChE vs. tyrosinase inhibition)?

  • Methodology : Cross-validate assays under standardized conditions (pH, temperature, enzyme sources). Perform selectivity profiling using kinase/phosphatase panels (e.g., Eurofins) to identify off-target effects. Analyze substituent effects: Hydroxyphenyl groups (e.g., 4g) enhance tyrosinase inhibition, while isobutyl moieties favor AChE activity .

Q. How can structure-activity relationship (SAR) studies guide the optimization of anti-leukemic activity?

  • Methodology : Synthesize analogs with varied substituents at positions 2 and 3. Test cytotoxicity against AML cell lines (e.g., MV4-11) via MTT assays. Use QSAR models (e.g., CoMFA) to predict bioactivity. Prioritize compounds with EC50_{50} <10 µM and selectivity indices >10 (vs. normal hematopoietic cells) .

Q. What in vivo models are suitable for validating neuroprotective effects in Parkinson’s disease?

  • Methodology : Use MPTP-induced Parkinsonian mice. Administer 2-isobutyl derivatives (10–50 mg/kg, oral) for 7 days. Assess motor coordination via rotarod tests and quantify dopaminergic neuron survival in the substantia nigra via immunohistochemistry. Measure SIRT2 inhibition in brain homogenates using fluorometric assays .

Q. How can researchers resolve low solubility issues during preclinical development?

  • Methodology : Optimize formulation using cyclodextrins (e.g., HP-β-CD) or nanoemulsions. Perform solubility studies in PBS (pH 7.4) and simulated gastric fluid. Assess bioavailability in Sprague-Dawley rats via IV/PO pharmacokinetic studies. Aim for >30% oral bioavailability and Cmax_{\text{max}} >1 µM .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.